molecular formula C10H8N2O2 B143153 1-Acetyl-3-formyl-7-azaindole CAS No. 155819-07-1

1-Acetyl-3-formyl-7-azaindole

Cat. No. B143153
CAS RN: 155819-07-1
M. Wt: 188.18 g/mol
InChI Key: LWAZRVDLUPXTIJ-UHFFFAOYSA-N
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Description

1-Acetyl-3-formyl-7-azaindole is an indole derivative . It has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-formyl-7-azaindole consists of a pyrrolo[2,3-b]pyridine core with acetyl and formyl substituents . Further structural insights could be obtained through X-ray crystallography , but specific data for this compound is not available in the retrieved information.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Acetyl-3-formyl-7-azaindole are not detailed in the retrieved data, azaindoles in general have been used in various chemical reactions due to their interesting biochemical and biophysical properties .

Scientific Research Applications

Synthesis of Bioactive Pyridines

1-acetyl-3-formyl-7-azaindole: serves as a precursor in the synthesis of substituted pyridines, which are crucial structural motifs in numerous bioactive molecules. The compound’s ability to undergo ring cleavage reactions facilitates the creation of pyridines with diverse functional groups, such as esters, sulfones, and phosphonates . These pyridines are integral to the development of new drugs and natural product conjugates.

Medicinal Chemistry

In medicinal chemistry, 1-acetyl-3-formyl-7-azaindole is utilized for the introduction of various bio-relevant functional groups into pyridine scaffolds. This is particularly important for creating molecules with anti-inflammatory and anti-viral activities, as well as those that can alleviate drug resistance to chemotherapy agents like paclitaxel and doxorubicin .

Agricultural Chemistry

The compound’s derivatives play a role in agricultural chemistry by providing a robust synthetic route for incorporating sulfone and phosphonate moieties on the pyridine scaffold. These modifications can lead to the development of new agrochemicals with enhanced efficacy and safety profiles .

Chemical Proteomics

1-acetyl-3-formyl-7-azaindole: is used in chemical proteomics for the synthesis of pyridine-containing molecules that can be used in the study of protein functions and interactions. This application is crucial for understanding biological processes and developing targeted therapies .

Organic Synthesis Methodology

This compound is involved in advanced organic synthesis methodologies. It acts as a building block for constructing complex organic molecules through selective introduction of multiple functional groups, showcasing the versatility of indole derivatives in organic synthesis .

Drug and Natural Product Conjugation

1-acetyl-3-formyl-7-azaindole: is instrumental in direct drug and natural product conjugation processes. It provides a privileged pyridine scaffold that can be used to create biologically relevant molecules, enhancing the pharmacological properties of existing drugs .

Development of Vitamins and Nutraceuticals

The compound’s derivatives are used in the development of vitamins and nutraceuticals. By introducing various functional groups into the pyridine ring, researchers can improve the biological activities and physical properties of vitamin analogs .

Synthesis of Heterocyclic Compounds

Lastly, 1-acetyl-3-formyl-7-azaindole is key in the synthesis of heterocyclic compounds, which are found in many natural products, drug molecules, and materials. The ability to introduce diverse functional groups into these structures is essential for the discovery and design of new materials with specific properties .

properties

IUPAC Name

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAZRVDLUPXTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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